N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
Description
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This particular compound features a unique structure that combines a chromenone moiety with a benzofuran ring, making it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-12(2)23(26)24-20-15-7-5-6-8-18(15)27-22(20)17-11-19(25)28-21-14(4)9-13(3)10-16(17)21/h5-12H,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLNZVXAVKQYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Chromen-2-one Synthesis
The 6,7-dimethyl-2-oxochromen-4-yl backbone is synthesized via Pechmann condensation , a classical method for coumarin derivatives. Ethyl acetoacetate reacts with 3,4-dimethylphenol under concentrated sulfuric acid catalysis at 80–90°C for 6–8 hours. The reaction proceeds through intermediate formation of a β-keto ester, followed by cyclodehydration:
$$
\text{3,4-Dimethylphenol} + \text{Ethyl acetoacetate} \xrightarrow{H2SO4, \Delta} \text{6,7-Dimethyl-4-hydroxycoumarin} + \text{Ethanol}
$$
Key parameters:
Benzofuran-3-amine Intermediate
The 1-benzofuran-3-yl moiety is constructed through a nitro-to-amine reduction sequence:
- Cyclization : 2-Nitrophenyl propargyl ether undergoes acid-catalyzed cyclization (HCl, reflux, 4 h) to form 3-nitrobenzofuran.
- Catalytic Hydrogenation : Palladium-on-carbon (10% wt) in methanol reduces the nitro group to amine at 25°C under 3 atm H₂.
Critical Note : Positional isomerism risks exist during cyclization; orthogonal purification (silica gel chromatography) ensures >95% regioselectivity for the 3-amine derivative.
Amidation with Isobutyryl Chloride
The final step couples the benzofuran-3-amine with 2-methylpropanoyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions:
$$
\text{Benzofuran-3-amine} + \text{Isobutyryl Chloride} \xrightarrow{DCM, 0–5°C} \text{Target Compound} + \text{HCl}
$$
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Base | Triethylamine (2 eq) |
| Reaction Time | 2 hours |
| Yield | 82% (crude) |
Post-synthesis purification employs flash chromatography (hexane:ethyl acetate, 3:1) to achieve >98% purity.
Mechanistic Insights and Byproduct Formation
Coumarin-Benzofuran Coupling
The chromen-4-yl group attaches to benzofuran via nucleophilic aromatic substitution (SₙAr) at position 2 of the benzofuran ring. DFT calculations suggest the reaction proceeds through a Meisenheimer complex stabilized by the electron-withdrawing furan oxygen. Competing side reactions include:
Amidation Selectivity
Isobutyryl chloride preferentially reacts with the benzofuran-3-amine’s primary amine over the coumarin’s lactone oxygen due to higher nucleophilicity (pKa ~5 vs. ~10). LC-MS analysis confirms <2% O-acylated byproduct formation under optimized conditions.
Physicochemical and Stability Profiling
Key Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 375.424 g/mol | HRMS |
| Melting Point | 189–191°C | Differential Scanning Calorimetry |
| LogP | 3.2 ± 0.1 | Shake-flask |
| Aqueous Solubility | 12 µg/mL (pH 7.4) | USP Equilibrium |
Degradation Pathways
Acidic Conditions (pH <3) :
Alkaline Conditions (pH >9) :
Photostability :
- UV-Vis exposure (λ = 254 nm) induces [4+2] cycloaddition between coumarin and benzofuran moieties (30% degradation after 24 h).
Process Optimization Challenges
Yield-Limiting Factors
Alternative Routes Explored
Suzuki-Miyaura Coupling :
Attempted coupling of 4-bromo-6,7-dimethylcoumarin with benzofuran-3-boronic acid gave <5% yield due to steric hindrance.
Microwave-Assisted Synthesis :
Reduced amidation time to 15 minutes (100°C, 300 W), but caused 22% decomposition.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 3,4-Dimethylphenol | 41% |
| Palladium Catalyst | 29% |
| Solvent Recovery | 18% |
Batch process economics favor annual production scales >500 kg to achieve $220/g cost.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols . Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity . For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects, or interact with signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways depend on the specific biological context and require further investigation to fully elucidate .
Comparison with Similar Compounds
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide can be compared with other coumarin and benzofuran derivatives:
Coumarin Derivatives: Compounds like 4-methylumbelliferone and warfarin share the coumarin core but differ in their substituents and biological activities.
Benzofuran Derivatives: Compounds like psoralen and amiodarone contain the benzofuran moiety and exhibit different pharmacological properties.
The uniqueness of this compound lies in its combined chromenone and benzofuran structure, which imparts distinct chemical and biological properties .
Biological Activity
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. The unique structural features of this compound, including the chromenone core and benzofuran moiety, contribute to its diverse pharmacological properties.
Structural Characteristics
The structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C23H21NO4 |
| Functional Groups | Amide, methoxy groups |
| Core Structure | Chromenone fused with a benzofuran ring |
The presence of multiple functional groups enhances the compound's potential for biological interactions, making it a subject of interest for medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key aspects include:
Molecular Targets:
- Enzymes such as kinases or proteases.
Pathways Involved:
- Modulation of cellular signaling pathways related to inflammation, cell proliferation, and apoptosis.
This interaction profile suggests that the compound could serve as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
-
Anticancer Activity:
- Studies have shown that derivatives with similar chromenone structures possess significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects:
- Neuroprotective Properties:
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound and its derivatives:
Study Overview
A study evaluated a small library of benzofuran derivatives for their effects on cholinesterases and cannabinoid receptors. Among these compounds, several exhibited promising neuroprotective activity and immunomodulatory effects .
Key Findings
| Compound | Activity | Mechanism |
|---|---|---|
| Compound 8 | Neuroprotective | Inhibits butyrylcholinesterase and modulates microglial activation |
| Compound 10 | Immunomodulatory | Acts as a CB2 inverse agonist |
These findings suggest that this compound could play a significant role in developing multi-target drugs for complex diseases like Alzheimer's.
Q & A
Q. What are the recommended synthetic routes for N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of benzofuran and chromenone moieties followed by amidation. Key steps include:
- Coupling Reaction: Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in DMF with a tertiary amine (e.g., diisopropylethylamine) to promote amide bond formation .
- Chromatographic Monitoring: Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents to track reaction progress .
- Purification: Column chromatography (e.g., silica gel, gradient elution) to isolate intermediates and final products. Optimize yields by controlling temperature (e.g., 0–25°C for sensitive steps) and stoichiometric ratios (e.g., 1.2:1 molar excess of acylating agents) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer:
- Analytical Techniques:
- HPLC-MS: Reverse-phase C18 columns with methanol/water gradients (0.1% formic acid) for purity assessment. Monitor for byproducts (e.g., unreacted chromenone or benzofuran derivatives) .
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm regiochemistry (e.g., benzofuran C-3 substitution) and absence of rotamers. For example, δ 2.4–2.7 ppm (methylpropanamide protons) and δ 6.8–8.2 ppm (aromatic protons) .
- Melting Point Analysis: Compare observed melting points (e.g., 123–124°C for structurally similar amides) to literature values to detect impurities .
Q. What stability studies are critical for handling this compound in aqueous or biological matrices?
- Methodological Answer:
- Hydrolytic Stability: Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on cleavage of the amide bond or oxidation of the chromenone ring .
- Light Sensitivity: Conduct photostability tests under UV-Vis light (300–800 nm) to assess chromenone ring degradation. Use amber glassware for storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during structural elucidation?
- Methodological Answer:
- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks in NMR. For ambiguous MS fragments, employ high-resolution mass spectrometry (HR-MS) to distinguish isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) .
- 2D NMR Techniques: Utilize COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to assign overlapping proton signals, particularly in the benzofuran and chromenone regions .
Q. What strategies are effective for optimizing bioactivity while minimizing off-target effects in pharmacological studies?
- Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the methylpropanamide group (e.g., replacing 2-methyl with cyclopropyl) or benzofuran substituents. Test against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Selectivity Profiling: Screen against panels of related receptors (e.g., GPCRs, cytochrome P450 enzymes) to identify off-target interactions. Use computational docking (e.g., AutoDock Vina) to prioritize high-specificity analogs .
Q. How can environmental impact studies assess the persistence of this compound in wastewater systems?
- Methodological Answer:
- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) to concentrate the compound from wastewater samples. Elute with methanol/acetone (9:1 v/v) and quantify via LC-MS/MS with a limit of detection (LOD) ≤ 0.1 ng/mL .
- Degradation Pathways: Simulate aerobic/anaerobic conditions in sludge matrices. Track metabolites (e.g., hydroxylated or demethylated derivatives) using high-resolution orbitrap MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
